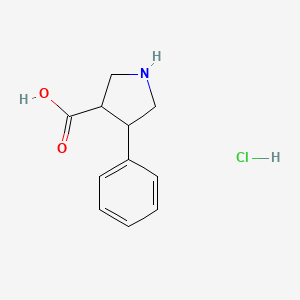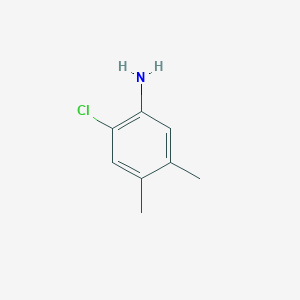
2-Chloro-4,5-dimethylaniline
Overview
Description
2-Chloro-4,5-dimethylaniline is an organic compound with the molecular weight of 155.63 . The IUPAC name for this compound is this compound .
Synthesis Analysis
One of the synthesis methods involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . This reaction is facilitated by microwave conditions, which significantly reduces the reaction time and produces fewer by-products compared to conventional heating .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound has been used in the synthesis of 2-anilinopyrimidines . The substituents on the aniline derivatives have a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
The compound has a melting point range of 85.0-86.5°C and a boiling point of 248.7±35.0°C at 760 mmHg . It is recommended to be stored at a temperature of 4°C, protected from light .Scientific Research Applications
Environmental Pollutant and Carcinogenic Properties
2,6-Dimethylaniline, a related compound to 2-Chloro-4,5-dimethylaniline, is widely recognized as an environmental pollutant and is used industrially as a synthetic intermediate. It's found in tobacco smoke and as a major metabolite of lidocaine. Although its potential carcinogenicity in humans is uncertain, it has been classified as a rodent carcinogen. It is known to form hemoglobin adducts in humans, indicating a metabolic activation profile similar to typical arylamine carcinogens. This compound has shown to yield major DNA adducts in vitro, highlighting its genotoxic potential (Gonçalves, Beland, & Marques, 2001).
DNA Damage Assessment
Studies have evaluated the DNA damaging effect of aniline derivatives, including this compound, using the alkaline single cell gel electrophoresis assay. This research helps in understanding the genotoxic and potentially carcinogenic properties of these compounds (Przybojewska, 1997).
Chemical Synthesis and Characterization
Research on this compound includes its role in the synthesis and characterization of various chemical compounds. For instance, its involvement in the photochemical preparation of heterocycles demonstrates its utility in synthetic chemistry (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Electrochemical and Spectroscopic Analysis
The electrochemical oxidation of related compounds like 2,5-dimethylaniline has been extensively studied. These studies contribute to understanding the stability and redox properties of the resulting polymers, which have implications in material science and electrochemistry (Geniés & Noël, 1990).
Analytical Techniques Development
This compound also plays a role in the development of analytical techniques. Studies have focused on understanding the infrared and Raman spectra of trisubstituted anilines, contributing to advancements in vibrational spectroscopy and molecular characterization (Shukla, Asthana, Dongre, & Pathak, 1992).
Safety and Hazards
2-Chloro-4,5-dimethylaniline is classified as harmful and has several hazard statements associated with it, including H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 2-Chloro-4,5-dimethylaniline are not mentioned in the literature, the compound’s use in the synthesis of other compounds suggests potential for further exploration in chemical synthesis . Additionally, the compound’s properties and hazards indicate the need for continued research into safe handling and use practices .
Mechanism of Action
Target of Action
2-Chloro-4,5-dimethylaniline is an aromatic amine . Aromatic amines are a significant class of compounds due to their wide range of applications in chemical synthesis . .
Mode of Action
Aromatic amines like this compound are known to undergo reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Biochemical Pathways
For instance, they can be involved in the degradation of certain pesticides .
Pharmacokinetics
Aromatic amines are generally known to be highly soluble in water, which can influence their bioavailability .
Result of Action
Aromatic amines can have various effects depending on their specific structure and the context in which they are used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water can affect its distribution in the environment . .
Biochemical Analysis
Biochemical Properties
2-Chloro-4,5-dimethylaniline plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between this compound and these enzymes often involve the formation of reactive intermediates that can further react with cellular components .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to altered metabolic pathways. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, resulting in the accumulation of toxic metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo N-demethylation and N-oxidation, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways often involve the participation of cytochrome P450 enzymes and other cofactors. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
properties
IUPAC Name |
2-chloro-4,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZAXFZHDSZLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697213 | |
| Record name | 2-Chloro-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1585-13-3 | |
| Record name | 2-Chloro-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



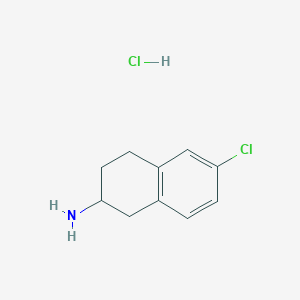
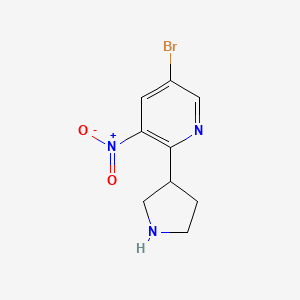


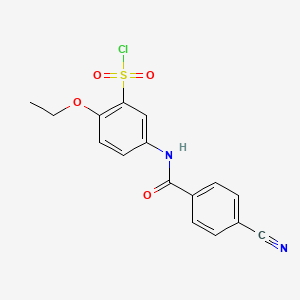
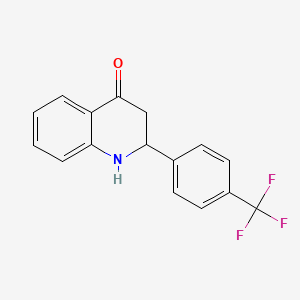
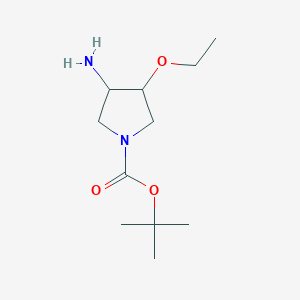
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)

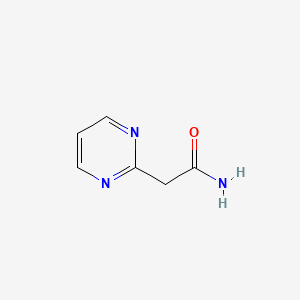
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)
